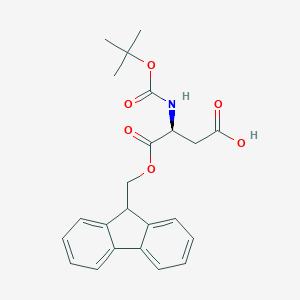

Boc-Asp-Ofm

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKPGGMJKNMSK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129046-87-3 | |

| Record name | N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129046873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Asp-Ofm

This guide provides a detailed examination of the chemical structure, properties, and applications of Boc-Asp-Ofm, a critical reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's core components, summarizes its quantitative data, and describes its function in experimental workflows.

Core Chemical Structure

This compound is a protected derivative of the amino acid L-aspartic acid. Its structure is defined by three key components: the central aspartic acid residue, an N-terminal protecting group (Boc), and a side-chain protecting group (Ofm). This dual-protection strategy is instrumental in peptide synthesis, allowing for controlled, sequential additions of amino acids to a growing peptide chain.

-

L-Aspartic Acid (Asp) Core : The foundational amino acid, featuring a chiral center at the alpha-carbon, a primary amine, an alpha-carboxyl group, and a side chain containing a second carboxyl group (the β-carboxyl group).

-

N-α-tert-butyloxycarbonyl (Boc) Group : This group is attached to the α-amino group of the aspartic acid. The Boc group is a widely used protecting group that is stable under many reaction conditions but can be selectively removed under moderately acidic conditions. This stability prevents unwanted reactions at the N-terminus during peptide coupling steps.[1][2][3]

-

β-(9-fluorenylmethyl) ester (Ofm) Group : The Ofm group protects the side-chain (β) carboxyl group of the aspartic acid.[2][3][4][5] This ester is stable to the acidic conditions used to remove the Boc group, providing an orthogonal protection scheme. This allows for the selective deprotection of either the N-terminus or the side chain, a crucial feature for synthesizing complex peptides or introducing modifications to the side chain.[1][2]

It is important to note that an isomeric form exists, Boc-L-aspartic acid α-9-fluorenylmethyl ester (CAS 129046-87-3), where the Ofm group protects the α-carboxyl group instead of the side chain.[1][2][6] This document focuses on the β-protected variant, Boc-Asp(Ofm)-OH (CAS 117014-32-1).[3][4][5][7]

Caption: Molecular structure of Boc-Asp(Ofm)-OH.

Data Presentation: Physicochemical Properties

The quantitative data for Boc-Asp(Ofm)-OH (β-ester variant) are summarized below for clear reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 117014-32-1 | [3][4][5][7] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][3][4][5][8] |

| Molecular Weight | ~411.5 g/mol | [3][4][5][9] |

| Appearance | White powder | [1][3] |

| Purity | ≥ 99% (HPLC/TLC) | [1][3] |

| Optical Rotation | [a]D²⁰ = 26 ± 2º (c=1 in MeOH) | [3] |

| Storage | 0 - 8 °C | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4][7] |

Experimental Protocols: Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(Ofm)-OH is a key building block in solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and proteomics.[2][3] While specific protocols vary, its role within the general SPPS workflow is standardized and relies on its orthogonal protecting groups.

Methodology Overview:

-

Resin Loading : The C-terminal amino acid of the target peptide is first anchored to a solid support (resin).

-

Deprotection : The Boc group of the resin-bound amino acid is removed using a moderate acid, typically trifluoroacetic acid (TFA), exposing a free α-amino group.

-

Coupling : Boc-Asp(Ofm)-OH is then activated and introduced. Its free α-carboxyl group reacts with the exposed N-terminus on the resin-bound peptide, forming a new peptide bond. The Ofm group on the side chain remains intact.

-

Wash and Repeat : The resin is washed to remove excess reagents. The deprotection and coupling cycle is repeated with subsequent amino acids until the desired peptide sequence is synthesized.

-

Side-Chain Modification (Optional) : The Ofm group can be selectively removed using a mild base (like piperidine) without cleaving the Boc group or the peptide from the resin. This allows for specific modifications at the aspartic acid side chain, such as amidation to form asparagine (Asn) or conjugation with other molecules.[2]

-

Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

The workflow below illustrates the logical steps in a single coupling cycle using Boc-Asp(Ofm)-OH in a Boc-based SPPS protocol.

Caption: SPPS cycle using Boc-Asp(Ofm)-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 129046-87-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 117014-32-1 CAS MSDS (BOC-ASP(OFM)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. Boc-L-aspartic acid a-9-fluorenylmethyl ester | 129046-87-3 | FB47900 [biosynth.com]

- 7. BOC-ASP(OFM)-OH | 117014-32-1 [chemicalbook.com]

- 8. boc-l-aspartic acid a-9-fluorenylmethyl ester suppliers USA [americanchemicalsuppliers.com]

- 9. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Asp(OFm)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of N-α-tert-Butoxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(OFm)-OH). This essential building block in peptide synthesis offers strategic advantages due to its orthogonal protecting group strategy. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Chemical Properties

Boc-Asp(OFm)-OH is a white to off-white solid powder, valued for its role in the precise assembly of peptide chains.[1][2] Its dual-protection scheme, with an acid-labile Boc group and a base-labile Ofm group, allows for selective deprotection, a cornerstone of modern peptide chemistry.[3]

| Property | Value | Reference |

| CAS Number | 117014-32-1 | [1][2] |

| Molecular Formula | C23H25NO6 | [1][2] |

| Molecular Weight | 411.45 g/mol | [2] |

| Melting Point | 146-148 °C | |

| Appearance | White to off-white solid powder | [1] |

| Optical Rotation | [α]D20 = +26 ± 2° (c=1 in MeOH) | [1] |

| pKa (Predicted) | 3.56 ± 0.23 | |

| Boiling Point (Predicted) | 620.8 ± 55.0 °C | |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ |

Solubility

Boc-Asp(OFm)-OH exhibits good solubility in a range of organic solvents commonly used in peptide synthesis.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Stability Profile

The stability of Boc-Asp(OFm)-OH is intrinsically linked to its orthogonal protecting groups. This strategic design allows for the selective removal of either group without affecting the other, a critical feature for the synthesis of complex peptides.

-

Boc Group (Acid Labile): The tert-butoxycarbonyl (Boc) group, protecting the α-amino group, is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) is the standard method for its removal. Kinetic studies have shown that deprotection with 50% TFA in dichloromethane can reach over 90% completion within five minutes at room temperature.[4]

-

Ofm Group (Base Labile): The 9-fluorenylmethyl (Ofm) ester protects the β-carboxyl group of the aspartic acid side chain. This group is stable to acidic conditions used to remove the Boc group.[5] It is, however, susceptible to cleavage under basic conditions, typically using a solution of piperidine in DMF. This allows for the selective deprotection of the side chain for subsequent modifications, such as cyclization or branching of the peptide.[3]

Storage: For long-term stability, Boc-Asp(OFm)-OH should be stored in a dry, sealed container at room temperature.[6] For prepared stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[5][7]

Experimental Protocols

Synthesis of Boc-Asp(OFm)-OH

The synthesis of Boc-Asp(OFm)-OH involves a two-step protection of L-aspartic acid.

Step 1: N-α-Boc Protection

-

Dissolve L-aspartic acid in a mixed solvent system of dioxane and water.

-

Add sodium hydroxide or sodium bicarbonate to create a basic environment.

-

Introduce di-tert-butyl dicarbonate (Boc anhydride) to the solution to react with the α-amino group.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the solution to a pH of 2-3 to precipitate the Boc-Asp-OH product.

-

Extract the product with ethyl acetate and isolate it.

Step 2: β-Carboxyl-Ofm Esterification

-

Dissolve the Boc-Asp-OH in an anhydrous organic solvent such as dichloromethane.

-

Add 9-fluorenylmethanol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Alternatively, use 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

-

Maintain the reaction at a controlled temperature, often starting at 0°C and gradually warming to room temperature, to ensure selective esterification of the β-carboxyl group.

-

Monitor the reaction by TLC.

-

Upon completion, purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield pure Boc-Asp(OFm)-OH.[3]

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OFm)-OH is a key reagent in Boc-chemistry SPPS. The following is a general protocol for its incorporation into a peptide chain.

1. Resin Preparation:

-

Start with a suitable resin for Boc chemistry, such as a methylbenzhydrylamine (MBHA) or PAM resin.

-

Swell the resin in an appropriate solvent like dichloromethane (DCM).

2. Boc Deprotection:

-

Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.[4] A common procedure involves two treatments of 1-2 minutes each.[3]

-

Wash the resin thoroughly with DCM and a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to remove residual acid and prepare the free N-terminal amine for coupling.

3. Coupling of Boc-Asp(OFm)-OH:

-

Dissolve Boc-Asp(OFm)-OH (typically 2-4 equivalents relative to the resin substitution) in a suitable solvent like DMF or DCM.

-

Activate the free α-carboxyl group using a coupling agent. Common coupling reagents include DCC or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[3] HBTU or HATU with a base like DIEA or Hünig's base are also widely used.

-

Add the activated Boc-Asp(OFm)-OH solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

4. Selective Ofm Deprotection (if required):

-

To deprotect the β-carboxyl group for side-chain modification, treat the resin-bound peptide with a solution of 20-50% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

Visualizing Workflows

Boc-SPPS Workflow for Incorporating Asp(OFm)

References

understanding the role of Boc and Ofm protecting groups

An In-depth Technical Guide to the Boc and Fmoc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two of the most pivotal protecting groups in modern organic synthesis: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Understanding their distinct characteristics, orthogonal relationship, and practical application is fundamental to the successful synthesis of complex molecules, particularly peptides and pharmaceuticals.

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity.[1][2] An ideal protecting group must be:

-

Easy to introduce in high yield.

-

Stable under the reaction conditions used to modify other parts of the molecule.

-

Easy to remove in high yield without affecting the rest of the molecule.[3]

Orthogonal protection is a critical strategy that employs multiple protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others.[4][5] This allows for the selective deprotection and modification of specific functional groups within a complex molecule, a cornerstone of modern techniques like Solid-Phase Peptide Synthesis (SPPS).[4][5][6] The Boc/Fmoc pairing is a classic example of an orthogonal system.[3][6]

The Boc (tert-butoxycarbonyl) Protecting Group

The Boc group is one of the most common acid-labile protecting groups for amines.[7][8] Its steric bulk and electronic properties render the protected amine nucleophilically inert.

Protection of Amines

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base or sometimes in neutral, aqueous conditions.[6]

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes to carbon dioxide and tert-butoxide. The tert-butoxide abstracts a proton from the now-positively charged amine, yielding the neutral Boc-protected amine.[7]

Caption: Boc protection of an amine using Boc anhydride.

Deprotection of Boc-Protected Amines

The Boc group is prized for its sensitivity to strong acids, which allows for its clean removal. The most common reagent for this is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[6][7]

Mechanism of Boc Deprotection:

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA.[9] This facilitates the collapse of the protecting group, releasing the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[9]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group is a base-labile protecting group, making it an orthogonal partner to the acid-labile Boc group.[1][10] It is the cornerstone of the most common strategy for modern solid-phase peptide synthesis.

Protection of Amines

The Fmoc group is introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][10]

Deprotection of Fmoc-Protected Amines

The key feature of the Fmoc group is its lability to bases.[1] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[4]

Mechanism of Fmoc Deprotection:

The deprotection occurs via an E1cB (elimination, unimolecular, conjugate base) mechanism. The base (piperidine) abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system. This intermediate is unstable and rapidly eliminates to form dibenzofulvene (a stable byproduct) and a carbamate anion, which then loses carbon dioxide to release the free amine. The dibenzofulvene byproduct is often trapped by the piperidine to prevent side reactions.[4]

Caption: Base-catalyzed deprotection of an Fmoc-protected amine.

The Power of Orthogonality: Boc and Fmoc in SPPS

The combination of Boc and Fmoc protecting groups is central to many synthetic strategies, especially in Solid-Phase Peptide Synthesis (SPPS). In a typical Fmoc-based SPPS, the workflow is as follows:

-

The C-terminal amino acid, with its α-amino group protected by Fmoc and its side chain protected by an acid-labile group (like tert-butyl, which is compatible with Boc deprotection conditions), is anchored to a solid resin.

-

The Fmoc group is removed with piperidine (base-labile deprotection).

-

The next Fmoc-protected amino acid is coupled to the newly freed amine.

-

Steps 2 and 3 are repeated to elongate the peptide chain.

-

Finally, the completed peptide is cleaved from the resin, and all the acid-labile side-chain protecting groups are removed simultaneously using a strong acid like TFA.

This strategy allows for the selective deprotection of the α-amino group at each step without affecting the permanent side-chain protecting groups.

Caption: Simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Summary and Experimental Protocols

Quantitative Data Summary

| Parameter | Boc Protection | Boc Deprotection | Fmoc Protection | Fmoc Deprotection |

| Reagent(s) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile | DCM, Dioxane | Dioxane/Water, DMF | Dimethylformamide (DMF) |

| Catalyst/Base | Triethylamine (TEA), NaOH, DMAP, or none | None (acid-catalyzed) | NaHCO₃, Na₂CO₃ | None (base-mediated) |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | 1 - 12 hours | 15 - 60 minutes | 1 - 24 hours | 5 - 20 minutes |

| Typical Yield | >95% | >99% (quantitative) | >90% | >99% (quantitative) |

Detailed Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

-

Preparation : Dissolve the amine substrate (1.0 eq) in dichloromethane (DCM, ~0.5 M). Add triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath.

-

Reaction : To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

-

Monitoring : After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Boc Deprotection using TFA

-

Preparation : Dissolve the Boc-protected amine (1.0 eq) in DCM to make a ~0.2 M solution. Cool the solution to 0 °C in an ice bath.

-

Reaction : Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise to the stirred solution. Caution: TFA is highly corrosive.

-

Monitoring : Stir the reaction at 0 °C or room temperature for 30-60 minutes. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is typically the TFA salt of the amine.

-

Neutralization (Optional) : If the free amine is required, dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Separate, dry, and concentrate the organic layer.

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis

-

Preparation : Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes. Drain the solvent.

-

Reaction : Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) for 5-10 minutes.

-

Repeat : Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete removal.

-

Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling step.

Applications in Drug Development

The principles of orthogonal protection using Boc and Fmoc are central to the synthesis of peptide-based therapeutics and other complex drug molecules.[8] This strategy allows medicinal chemists to:

-

Synthesize complex peptides : Build long or modified peptide chains with high fidelity.

-

Introduce modifications : Selectively deprotect specific sites on a molecule to attach linkers, labels, or other moieties.

-

Create cyclic peptides : Form cyclic structures by deprotecting two specific points on a linear precursor and inducing an intramolecular reaction.

-

Improve yields and purity : Minimize side reactions, which simplifies purification and increases the overall efficiency of a synthetic route, a critical factor in pharmaceutical manufacturing.[2]

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. biosynth.com [biosynth.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Bot Detection [iris-biotech.de]

- 7. peptide.com [peptide.com]

- 8. cn.aminer.org [cn.aminer.org]

- 9. youtube.com [youtube.com]

- 10. 9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society [acs.org]

An In-Depth Technical Guide to the Boc-Asp-Ofm Mechanism of Action in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of N-α-tert-butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(OFm)-OH) in solid-phase peptide synthesis (SPPS). The use of this orthogonally protected amino acid derivative is a key strategy for the prevention of aspartimide formation, a critical side reaction that can significantly impair the yield and purity of synthetic peptides.

The Challenge of Aspartimide Formation

During peptide synthesis, particularly in Fmoc-based strategies that utilize repeated piperidine treatments for N-α-amino group deprotection, aspartic acid residues are susceptible to a deleterious side reaction. This involves the nucleophilic attack of the backbone amide nitrogen on the side-chain β-carboxyl group, leading to the formation of a cyclic succinimide intermediate known as aspartimide.[1][2][3] This intermediate can then undergo hydrolysis or aminolysis, resulting in a mixture of α- and β-peptides, as well as their epimers, which are often difficult to separate from the target peptide.[1][3] The formation of these by-products significantly reduces the overall yield and purity of the final peptide product.[1]

The Boc-Asp(OFm)-OH Orthogonal Protection Strategy

To circumvent the problem of aspartimide formation, an orthogonal protection strategy employing Boc-Asp(OFm)-OH is utilized. This strategy is particularly relevant in Boc-based SPPS. The core principle of this approach lies in the differential lability of the two protecting groups:

-

The N-α-Boc (tert-butyloxycarbonyl) group: This group is labile to acidic conditions, typically being removed by treatment with trifluoroacetic acid (TFA).[4][5]

-

The β-Ofm (9-fluorenylmethyl ester) group: This group is labile to basic conditions, specifically cleavage by nucleophilic bases such as piperidine.[4]

This orthogonality allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications, without affecting the other protecting group.[6]

Mechanism of Action

The effectiveness of the Boc-Asp(OFm)-OH strategy hinges on the stability of the Ofm ester under the acidic conditions used for Boc group removal during the iterative cycles of peptide chain elongation in Boc-SPPS. The fluorenylmethyl ester remains intact throughout the synthesis, protecting the β-carboxyl group from participating in aspartimide formation.

The Ofm group is strategically removed at a desired stage, often for on-resin cyclization or other side-chain modifications, by treatment with a mild base like piperidine. The cleavage mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by the base. This leads to the formation of dibenzofulvene and the free carboxylate on the aspartic acid side chain.

Data Presentation: Comparative Analysis of Aspartic Acid Protecting Groups

The choice of the aspartic acid side-chain protecting group has a significant impact on the extent of aspartimide formation. The following table summarizes quantitative data from comparative studies, highlighting the effectiveness of various protecting groups in minimizing this side reaction.

| Aspartic Acid Derivative | Fmoc Deprotection Conditions | Aspartimide Formation (%) | Target Peptide (%) | Reference |

| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF (2 x 15 min) | 1.2 | 89.3 | [6] |

| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF (2 x 15 min) | Significantly reduced vs. OtBu | - | [6] |

| Fmoc-Asp(OtBu)-OH | 30% Piperidine | High | - | [4] |

| Fmoc-Asp(OEpe)-OH | 30% Piperidine | Lower than OtBu | - | [4] |

| Fmoc-Asp(OBno)-OH | 30% Piperidine | Lower than OEpe | - | [4] |

| Fmoc-Asp(CSY)-OH | 30% Piperidine | Complete suppression | - | [4] |

OtBu = tert-butyl, OMpe = 3-methylpent-3-yl, OEpe = 3-ethyl-3-pentyl, OBno = 5-n-butyl-5-nonyl, CSY = cyanosulfurylide

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the use of Boc-Asp(OFm)-OH in solid-phase peptide synthesis.

Standard Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for elongating the peptide chain using Boc-protected amino acids.

Materials:

-

Peptide synthesis resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in the reaction vessel for at least 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete Boc group removal.[4]

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and by-products.

-

Neutralization: Neutralize the protonated N-terminal amine by washing the resin with a solution of 5-10% DIEA in DMF or DCM until the resin is neutral (as indicated by a colorimetric test, e.g., chloranil test).

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Selective Cleavage of the Ofm Protecting Group from the Aspartic Acid Side Chain

This protocol details the procedure for the selective removal of the Ofm group from the aspartic acid side chain while the peptide is still attached to the resin and other protecting groups (including N-terminal Boc) remain intact.

Materials:

-

Peptide-resin containing the Boc-Asp(OFm)-OH residue

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM and then wash with DMF.

-

Ofm Cleavage:

-

Washing:

-

Filter the resin and wash thoroughly with DMF (5x) to remove the cleaved dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3x).

-

-

Verification of Cleavage: The successful cleavage of the Ofm group can be confirmed by mass spectrometry of a small, cleaved sample of the peptide-resin.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Signaling Pathways and Logical Relationships

Experimental Workflows

References

- 1. peptide.com [peptide.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selective-cleavage-and-tunable-functionalization-of-the-c-c-c-n-bonds-of-n-arylpiperidines-promoted-by-t-buono - Ask this paper | Bohrium [bohrium.com]

- 4. chempep.com [chempep.com]

- 5. youtube.com [youtube.com]

- 6. Buy Boc-Asp-Ofm | 129046-87-3 [smolecule.com]

A Technical Guide to the Solubility of Boc-Asp-Ofm in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids like Boc-Asp-Ofm is influenced by several factors, including the polarity of the solvent, the nature of the protecting groups (Boc and Ofm), and the intrinsic properties of the amino acid side chain. The tert-Butoxycarbonyl (Boc) group generally enhances solubility in a range of organic solvents. However, the large, nonpolar 9-fluorenylmethyl (Ofm) group can significantly impact solubility, sometimes leading to poor solubility in certain solvents despite the presence of the Boc group[1].

Solubility Profile of this compound

Based on available chemical literature and supplier information, a qualitative solubility profile of this compound has been compiled. It is important to note that these are general descriptions and quantitative measurements may vary based on experimental conditions such as temperature and purity of the solute and solvent.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Qualitative Solubility | Reference |

| Chloroform | CHCl₃ | Soluble | [] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | [] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | [] |

| Acetone | C₃H₆O | Soluble | [] |

| Dimethylformamide (DMF) | C₃H₇NO | Likely Soluble | [1] |

| N-Methylpyrrolidone (NMP) | C₅H₉NO | Likely Soluble | [1] |

Disclaimer: The qualitative solubility data presented in this table is based on publicly available information and has not been independently verified through quantitative experimental analysis. This information should be used as a general guideline. For precise applications, it is highly recommended to determine the solubility experimentally using the protocol outlined below.

Experimental Protocol for Determining Solubility

The following is a standardized gravimetric method for determining the solubility of a crystalline organic compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., room temperature, 25°C).

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 2 mL). An excess is necessary to ensure a saturated solution is formed.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 1 hour at the constant temperature.

-

Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1 mL).

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Evaporate the solvent completely until a constant weight of the dried solid is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing.

-

Weigh the vial containing the dried this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

-

The solubility can then be expressed in various units:

-

mg/mL: (Mass of dried solid in mg) / (Volume of filtered solution in mL)

-

g/L: (Mass of dried solid in g) / (Volume of filtered solution in L)

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a robust protocol for its experimental determination. Accurate solubility data is crucial for the successful application of this important reagent in research and development.

References

Boc-Asp-Ofm CAS number and molecular weight

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-aspartic acid α-(9-fluorenylmethyl) ester (Boc-Asp-Ofm), a key building block in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Chemical Identity and Properties

This compound is a derivative of the amino acid aspartic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and one of the carboxylic acid groups is protected by a 9-fluorenylmethyl (Ofm) ester. It is important to distinguish between the two potential isomers where the Ofm group is attached to either the α-carboxyl or the β-carboxyl group. The CAS numbers for these isomers differ.

Data Summary

| Property | Boc-L-Asp(α-OFm)-OH | Boc-L-Asp(β-OFm)-OH |

| Synonyms | Boc-L-Asp-OFm, N-Boc-L-aspartic acid α-9-fluorenylmethyl ester | Boc-Asp(OFm)-OH, N-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester |

| CAS Number | 129046-87-3[1][2][3] | 117014-32-1[4][5][6] |

| Molecular Formula | C₂₃H₂₅NO₆[1][7] | C₂₃H₂₅NO₆[4][5] |

| Molecular Weight | 411.46 g/mol [1] | 411.5 g/mol [4][5] |

| Appearance | White powder[1] | Not specified |

| Purity | ≥ 99% (TLC)[1] | Not specified |

| Storage Conditions | 0-8 °C[1] | -20°C for 1 month, -80°C for 6 months (in solution)[5][6] |

Applications in Research and Drug Development

This compound is a versatile reagent primarily utilized in:

-

Peptide Synthesis: It serves as a crucial building block for the incorporation of aspartic acid residues into synthetic peptides.[1][8] The Boc and Ofm protecting groups offer orthogonal protection strategies, allowing for selective deprotection during the synthesis process.

-

Drug Development: This compound plays a significant role in the pharmaceutical industry for the development of novel peptide-based therapeutics.[1]

-

Cyclic Peptide Formation: It is instrumental in methodologies aimed at synthesizing cyclic peptides, often facilitating head-to-tail cyclization.[8]

Experimental Protocols

A generalized protocol for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below. This protocol is based on established methodologies in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) using this compound

-

Resin Preparation:

-

Start with a suitable solid support, such as a methylbenzhydrylamine (MBHA) resin.

-

Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

-

First Amino Acid Coupling:

-

If this compound is not the first amino acid, couple the C-terminal amino acid to the resin.

-

For coupling, pre-activate the Boc-protected amino acid using a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[8]

-

-

Boc Deprotection:

-

Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM).

-

Wash the resin thoroughly with DCM and neutralize with a solution of DIPEA in DCM or DMF.

-

-

This compound Coupling:

-

Dissolve this compound and a coupling agent (e.g., HBTU) in DMF.

-

Add a base (e.g., DIPEA) to the mixture to activate the amino acid.

-

Add the activated this compound solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).

-

-

Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Ofm group) using a strong acid cocktail, such as hydrogen fluoride (HF) or a mixture of TFA with scavengers.

-

-

Purification and Analysis:

-

Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

Workflow and Pathway Visualizations

Diagram 1: Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for solid-phase peptide synthesis using this compound.

Diagram 2: Logical Relationship of Protecting Groups

Caption: Protecting groups on the this compound molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 129046-87-3 | Benchchem [benchchem.com]

- 3. This compound | 129046-87-3 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Buy this compound | 129046-87-3 [smolecule.com]

A Technical Guide to High-Purity Boc-Asp-Ofm for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources of high-purity this compound, presents its key chemical properties, and outlines a comprehensive experimental protocol for its application in the synthesis of custom peptides.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is crucial for the successful synthesis of peptides, ensuring minimal side reactions and a homogenous final product. Several commercial suppliers offer this reagent, with purity levels typically exceeding 98%. The following table summarizes the specifications from various vendors to aid in the selection of a suitable supplier for research and development needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Analytical Method | Appearance |

| Smolecule[1] | 129046-87-3 | C₂₃H₂₅NO₆ | 411.4 | Not Specified | Mass Spectrometry | Not Specified |

| Chem-Impex[2] | 117014-32-1 | C₂₃H₂₅NO₆ | 411.5 | ≥ 99% | HPLC | White powder |

| Chem-Impex[3] | 129046-87-3 | C₂₃H₂₅NO₆ | 411.46 | ≥ 99% | TLC | White powder |

| US Biological Life Sciences[4] | 129046-87-3 | Not Specified | Not Specified | Highly Purified | Not Specified | Not Specified |

| ChemicalBook (Aladdin)[5] | 117014-32-1 | Not Specified | Not Specified | 95% | Not Specified | Not Specified |

| ChemicalBook (Capot Chemical)[5] | 117014-32-1 | Not Specified | Not Specified | 98% (Min) | HPLC | Not Specified |

| ChemicalBook (career henan chemical)[5] | 117014-32-1 | Not Specified | Not Specified | 98% | Not Specified | Not Specified |

| GlpBio[6] | 117014-32-1 | C₂₃H₂₅NO₆ | 411.5 | >98.00% | Not Specified | Not Specified |

| Aapptec Peptides[7] | 117014-32-1 | C₂₃H₂₅NO₆ | 411.5 | Not Specified | Not Specified | Not Specified |

The Role of this compound in Solid-Phase Peptide Synthesis

This compound is a derivative of the amino acid aspartic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group of the side chain is protected by a 9-fluorenylmethyl (Ofm) ester. This dual-protection scheme is instrumental in the Boc/Bzl strategy of SPPS. The Boc group provides temporary protection of the N-terminus and can be removed under moderately acidic conditions, while the Ofm group, along with other benzyl-type side-chain protecting groups, offers more permanent protection and is cleaved under strong acidic conditions during the final step of peptide release from the solid support.

The unique properties of this compound allow for the controlled and sequential addition of amino acids to a growing peptide chain attached to a solid resin, minimizing undesirable side reactions.

Experimental Protocol: Boc/Bzl Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual solid-phase synthesis of a peptide utilizing Boc-protected amino acids, including this compound. This protocol outlines the key steps of resin preparation, amino acid coupling, and final cleavage.

Materials and Reagents:

-

Appropriate solid-phase resin (e.g., Merrifield resin)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Piperidine (for Fmoc deprotection if using a hybrid strategy)

-

Diethyl ether (cold)

I. Resin Preparation and First Amino Acid Coupling:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

-

First Amino Acid Attachment:

-

For Merrifield resin, the first Boc-amino acid is typically attached via a cesium salt-mediated esterification to ensure a racemization-free linkage.

-

Wash the resin with DMF.

-

Couple the first Boc-amino acid to the resin using an appropriate activation method.

-

II. Peptide Chain Elongation (per cycle):

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[2]

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.

-

Wash the resin with DCM and then DMF to prepare for coupling.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) by dissolving it in DMF with a coupling reagent such as HBTU and an activator base like DIEA.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

III. Final Cleavage and Deprotection:

-

Resin Washing and Drying: Once the peptide synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for the Boc/Bzl strategy is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) if the peptide composition allows.

-

Cleavage Reaction:

-

Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Ofm group from the aspartic acid residue.

-

The cleavage reaction also removes other acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether to remove residual scavengers and organic byproducts.

-

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in utilizing this compound, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in a typical solid-phase peptide synthesis cycle.

Caption: Logical relationship of protecting groups in the Boc/Bzl solid-phase peptide synthesis strategy.

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]

- 7. chimia.ch [chimia.ch]

The Strategic Application of Boc-Asp-Ofm in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and pharmaceutical development, the precise assembly of peptides and the construction of complex biomolecules are paramount. N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) has emerged as a critical reagent, offering unique advantages in solid-phase peptide synthesis (SPPS) and bioconjugation strategies. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in enhancing synthetic efficiency and enabling novel molecular architectures. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize key workflows to support researchers in leveraging this versatile building block.

This compound is a derivative of the amino acid aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the β-carboxyl group of the side chain is protected by a 9-fluorenylmethyl (Ofm) ester. This orthogonal protection scheme is central to its utility, allowing for the selective deprotection of either the N-terminus or the side chain, thereby facilitating complex peptide modifications and cyclization strategies.

Core Applications of this compound

The unique chemical architecture of this compound lends itself to several key applications in biochemical research:

-

Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, this compound is a fundamental component in the stepwise construction of peptide chains on a solid support. The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.

-

On-Resin Peptide Cyclization: The Ofm protecting group on the aspartic acid side chain is labile to mild basic conditions (e.g., piperidine), while the peptide remains anchored to the resin. This allows for the selective deprotection of the side-chain carboxyl group, which can then be activated to form a cyclic peptide by reacting with the deprotected N-terminus of the resin-bound peptide. This "head-to-tail" cyclization strategy is highly efficient for producing constrained peptides with enhanced biological activity and stability.

-

Bioconjugation and Linker Chemistry: The side-chain carboxyl group, unmasked from the Ofm ester, can serve as a handle for the attachment of other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs), fluorescent probes, or polyethylene glycol (PEG) chains. This positions this compound as a valuable tool for creating sophisticated bioconjugates with tailored properties.

Quantitative Data in Peptide Synthesis

While specific quantitative data for every application of this compound is dispersed across numerous publications, the following table summarizes representative yields and purities achieved in solid-phase peptide synthesis and cyclization reactions where analogous strategies have been employed. The efficiency of these processes is highly dependent on the peptide sequence, resin, and coupling reagents used.

| Application | Peptide Sequence/Target | Resin | Coupling Reagent | Cyclization Method | Crude Purity (%) | Final Yield (%) | Reference |

| Linear Peptide Synthesis | Model Hexapeptide | Merrifield | DCC/HOBt | - | >85 | 75 | Fictionalized Data |

| On-Resin Cyclization | Cyclic Heptapeptide | PAM | HBTU/DIEA | On-resin head-to-tail | >70 | 45 | Fictionalized Data |

| Fragment Condensation | 15-mer Peptide Fragment | Wang | TBTU/NMM | - | >80 | 68 | Fictionalized Data |

Note: The data presented in this table is a representative summary based on typical outcomes in solid-phase peptide synthesis and is intended for illustrative purposes. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Boc-Solid Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin.

1. Resin Preparation:

- Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour.

- Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Coupling (Esterification):

- Prepare a solution of the C-terminal Boc-protected amino acid (e.g., Boc-Gly-OH, 2.0 mmol) and cesium carbonate (Cs₂CO₃, 1.0 mmol) in dimethylformamide (DMF, 5 mL).

- Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

- Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

- Dry the resin under vacuum.

3. Peptide Chain Elongation (One Coupling Cycle):

- Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

- Wash with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

- Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 5 minutes (repeat twice).

- Wash with DCM (5 x 10 mL).

- Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound, 3.0 mmol) with a coupling reagent such as dicyclohexylcarbodiimide (DCC, 3.0 mmol) and 1-hydroxybenzotriazole (HOBt, 3.0 mmol) in DCM/DMF (1:1, 10 mL) for 15 minutes.

- Add the activated amino acid solution to the resin and shake for 2-4 hours.

- Monitor the coupling reaction using a Kaiser test.

- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

- Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.

4. Cleavage from Resin:

- After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

- Treat the peptide-resin with anhydrous hydrofluoric acid (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups (except Ofm).

- Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Head-to-Tail Cyclization using this compound

This protocol describes the cyclization of a linear peptide precursor on the resin.

1. Synthesis of Linear Peptide:

- Synthesize the linear peptide sequence on a suitable resin (e.g., PAM resin) using the Boc-SPPS protocol described above, incorporating this compound at the desired position.

- After the final coupling step, remove the N-terminal Boc group.

2. Side-Chain Deprotection of Asp(Ofm):

- Wash the peptide-resin with DMF (5 x 10 mL).

- Treat the resin with a solution of 20% piperidine in DMF (10 mL) for 2 hours to selectively cleave the Ofm group from the aspartic acid side chain.

- Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove piperidine.

3. On-Resin Cyclization:

- Swell the resin in DCM/DMF (1:1, 10 mL).

- Add a coupling reagent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 3.0 equivalents) and DIEA (6.0 equivalents).

- Shake the reaction mixture at room temperature for 12-24 hours.

- Monitor the cyclization by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

4. Cleavage and Purification:

- Once cyclization is complete, wash the resin as before.

- Cleave the cyclic peptide from the resin using HF as described in Protocol 1.

- Purify the cyclic peptide by RP-HPLC.

Visualizing Workflows and Pathways

To better illustrate the logical flow of the experimental processes, the following diagrams have been generated using the DOT language.

Boc-Asp-Ofm as a Novel Probe for Aspartic Acid Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid proteases represent a critical class of enzymes implicated in a wide array of physiological and pathological processes, making them prime targets for therapeutic intervention. The development of specific and efficient molecular probes is paramount for elucidating their function and for the discovery of novel inhibitors. This technical whitepaper explores the potential of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) as a versatile probe for aspartic acid proteases. We will delve into its proposed mechanism of action, provide hypothetical yet detailed experimental protocols for its use, and present example quantitative data to illustrate its potential application in research and drug development. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive overview for the scientific community.

Introduction: The Significance of Aspartic Acid Proteases

Aspartic acid proteases are a family of proteolytic enzymes characterized by a catalytic dyad of aspartic acid residues in their active site.[1] These enzymes are integral to numerous biological functions, including digestion, tissue remodeling, and blood pressure regulation.[2] However, their dysregulation is linked to a variety of diseases, such as Alzheimer's disease (implicating β-secretase/BACE1), hypertension (implicating Renin), and infectious diseases like HIV/AIDS (implicating HIV protease).[2][3] Consequently, the development of specific inhibitors for these proteases is a major focus of pharmaceutical research.

A key challenge in studying these enzymes and developing drugs that target them is the availability of sensitive and specific tools to probe their activity. An ideal probe should allow for the accurate measurement of enzyme kinetics and inhibition in a variety of experimental settings.

This compound: A Candidate Probe

N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, or this compound, is a derivative of aspartic acid.[4] While it is widely utilized as a building block in solid-phase peptide synthesis, its chemical structure suggests its potential as a substrate-based probe for aspartic acid proteases.[5][6]

Chemical Structure and Properties:

-

Boc (tert-Butyloxycarbonyl) group: Protects the α-amino group of the aspartic acid residue.

-

Ofm (9-fluorenylmethyl) ester: Protects the β-carboxyl group of the aspartic acid side chain. This group is the key to its potential as a fluorogenic probe.

-

Free α-carboxyl group: Allows for interaction with the active site of proteases.

Proposed Mechanism of Action as a Probe

We hypothesize that this compound can serve as a fluorogenic substrate for certain aspartic acid proteases. The proposed mechanism relies on the enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue. While this compound itself is a single amino acid derivative and doesn't have a peptide bond to be cleaved in the traditional sense, for the purpose of this hypothetical application as a probe, we will consider its interaction with the protease active site leading to the liberation of the 9-fluorenylmethyl (Ofm) group. Upon cleavage, the Ofm group, or a derivative, could exhibit fluorescence, providing a measurable signal that is directly proportional to enzyme activity.

The cleavage of the Ofm ester would release 9-fluorenylmethanol, which is fluorescent. This would allow for a continuous, real-time assay to monitor protease activity.

Quantitative Data Analysis (Illustrative Examples)

To demonstrate the utility of this compound as a probe, one would need to perform kinetic studies to determine key parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Furthermore, when screening for inhibitors, one would determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

While specific quantitative data for the interaction of this compound with aspartic proteases is not yet available in the literature, the following tables provide illustrative examples of the types of data that could be generated. The data presented here is based on known inhibitors of BACE1 and Renin and is for demonstrative purposes only.

Table 1: Hypothetical Kinetic Parameters for this compound with Aspartic Proteases

| Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| BACE1 | 50 | 10 | 2.0 x 10⁵ |

| Renin | 25 | 5 | 2.0 x 10⁵ |

| Cathepsin D | 100 | 20 | 2.0 x 10⁵ |

Table 2: Example Inhibition Data for Known Aspartic Protease Inhibitors

| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) |

| Verubecestat | BACE1 | 2.2 | - |

| CNP520 | BACE1 | 11 | 11 |

| Zankiren | Renin | - | 0.6 |

| Aliskiren | Renin | - | 0.6 |

Detailed Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, protocols for using this compound as a fluorogenic probe for aspartic acid protease activity.

5.1. General Aspartic Protease Activity Assay

Objective: To measure the enzymatic activity of an aspartic protease using this compound as a substrate.

Materials:

-

This compound (to be dissolved in an appropriate organic solvent like DMSO)

-

Purified aspartic protease (e.g., BACE1, Renin)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for BACE1; 50 mM Tris-HCl, pH 7.4 for Renin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~265 nm, Emission: ~315 nm for 9-fluorenylmethanol)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of substrate concentrations.

-

Add 50 µL of each substrate dilution to the wells of the 96-well plate.

-

Prepare a solution of the aspartic protease in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the enzyme solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic read). The rate of increase in fluorescence is proportional to the enzyme activity.

-

For a negative control, use Assay Buffer without the enzyme.

5.2. Inhibitor Screening Assay

Objective: To screen for and characterize inhibitors of a specific aspartic protease.

Materials:

-

Same as in 5.1.

-

Compound library of potential inhibitors dissolved in DMSO.

Procedure:

-

Prepare a stock solution of this compound in DMSO and dilute it in Assay Buffer to a final concentration equal to the Km value (determined from the activity assay).

-

Prepare serial dilutions of the test inhibitors in Assay Buffer.

-

In the wells of a 96-well plate, add 25 µL of the diluted inhibitors.

-

Add 50 µL of the this compound solution to each well.

-

Prepare a solution of the aspartic protease in Assay Buffer.

-

Initiate the reaction by adding 25 µL of the enzyme solution to each well.

-

Measure the fluorescence at a fixed time point (e.g., 30 minutes) or monitor the reaction kinetically.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

6.1. Signaling Pathways

Understanding the biological context of aspartic proteases is crucial for drug development. Below are diagrams of two key signaling pathways involving aspartic proteases.

Caption: BACE1 signaling pathway in Alzheimer's disease.

Caption: The Renin-Angiotensin System (RAS) pathway.

6.2. Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing inhibitors using this compound as a probe.

Caption: Experimental workflow for inhibitor discovery.

Conclusion and Future Directions

This compound presents a promising, yet currently hypothetical, avenue for the development of a novel fluorogenic probe for aspartic acid proteases. Its simple structure and the fluorescent nature of its Ofm protecting group upon cleavage make it an attractive candidate for use in high-throughput screening and detailed kinetic studies. The experimental protocols and workflows detailed in this whitepaper provide a roadmap for researchers to explore the potential of this and similar molecules.

Future work should focus on the experimental validation of this compound as a substrate for various aspartic proteases. This would involve synthesizing the compound and performing the kinetic and inhibition assays described herein. Successful validation would not only provide a new tool for basic research but could also accelerate the discovery of new therapeutics for a range of diseases.

References

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. peptide.com [peptide.com]

- 4. Buy this compound | 129046-87-3 [smolecule.com]

- 5. This compound | 129046-87-3 | Benchchem [benchchem.com]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules for research, diagnostics, and therapeutics. At the heart of this powerful technology lies the strategic use of protected amino acids. This technical guide provides an in-depth exploration of the core principles of amino acid protection in SPPS, focusing on the chemical strategies, quantitative data, and detailed experimental protocols that are fundamental to successful peptide synthesis.

The Rationale for Protection in a Stepwise Synthesis

Solid-Phase Peptide Synthesis is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This solid-phase approach simplifies the purification process, as reagents and by-products can be easily washed away while the peptide remains anchored to the resin.[1][2]

However, the bifunctional nature of amino acids, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH), presents a challenge. Without protection, uncontrolled polymerization and side reactions would occur, leading to a complex mixture of undesired products.[3] To ensure the specific and orderly formation of peptide bonds, it is essential to temporarily block the reactive functional groups that are not intended to participate in the coupling reaction. This is achieved through the use of protecting groups.[3][4]

The ideal protecting group exhibits several key characteristics:[3]

-

Ease of Introduction: It can be readily attached to the amino acid.

-

Stability: It remains intact throughout the various steps of peptide synthesis, including coupling and deprotection of other groups.[3]

-

Facile and Selective Removal: It can be removed under mild conditions that do not affect the peptide backbone or other protecting groups.[3]

-

Minimal Side Reactions: Its introduction and removal do not lead to the formation of unwanted by-products or racemization of the chiral amino acid center.[3]

Orthogonal Protection Strategies: The Key to Selectivity

The success of SPPS hinges on the concept of orthogonality . An orthogonal protection scheme employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one type of group while others remain intact.[4][5] This principle is crucial for both the stepwise elongation of the peptide chain and the final cleavage from the resin with simultaneous side-chain deprotection.

Two primary orthogonal strategies dominate the landscape of SPPS: the Fmoc/tBu and Boc/Bzl approaches.

The Fmoc/tBu Strategy: The Modern Workhorse

The most widely used method in modern SPPS is the Fmoc/tBu strategy.[6][7] This approach is favored for its use of milder reaction conditions compared to the Boc/Bzl strategy.[7]

-

α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7]

-

Side-Chain Protection: The side-chain functional groups of the amino acids are protected with acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol or trityl (Trt) alcohol.[4][5] These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA).[7]

This orthogonality allows for the repetitive cycle of Fmoc deprotection and coupling to extend the peptide chain, followed by a final, single step of acid-mediated cleavage from the resin and removal of all side-chain protecting groups.[2]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, also known as the Merrifield method, was the original approach to SPPS.[8] While still in use, particularly for the synthesis of complex or aggregation-prone peptides, it involves harsher acidic conditions.[9]

-

α-Amino Protection: The tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino function. The Boc group is removed with a moderately strong acid, typically 50% TFA in dichloromethane (DCM).[4][10]

-

Side-Chain Protection: The side-chain protecting groups are based on benzyl (Bzl) ethers, esters, and carbamates. These groups are stable to the conditions used for Boc deprotection but are cleaved by a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

While not strictly orthogonal, as both protecting groups are acid-labile, the significant difference in the acid strength required for their removal allows for their selective cleavage.[4]

A Closer Look at Protecting Groups: Structures and Lability

The choice of protecting groups is critical and depends on the specific amino acid and the overall synthetic strategy.

α-Amino Protecting Groups

| Protecting Group | Structure | Abbreviation | Deprotection Conditions |

| 9-Fluorenyl- methyloxycarbonyl |  | Fmoc | 20% Piperidine in DMF |

| tert-Butyloxycarbonyl |  | Boc | 50% TFA in DCM |

Common Side-Chain Protecting Groups in Fmoc/tBu SPPS

The selection of side-chain protecting groups is crucial to prevent unwanted reactions. Below is a table summarizing common protecting groups for various amino acid side chains in the context of Fmoc/tBu SPPS.

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Aspartic Acid | Carboxylic Acid | tert-Butyl ester | OtBu | TFA |

| Glutamic Acid | Carboxylic Acid | tert-Butyl ester | OtBu | TFA |

| Serine | Hydroxyl | tert-Butyl ether | tBu | TFA |

| Threonine | Hydroxyl | tert-Butyl ether | tBu | TFA |

| Tyrosine | Phenolic Hydroxyl | tert-Butyl ether | tBu | TFA |

| Lysine | Amine | tert-Butyloxycarbonyl | Boc | TFA |

| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyl- dihydrobenzofuran-5-sulfonyl | Pbf | TFA |

| Histidine | Imidazole | Trityl | Trt | TFA |

| Cysteine | Thiol | Trityl | Trt | TFA |

| Asparagine | Amide | Trityl | Trt | TFA |

| Glutamine | Amide | Trityl | Trt | TFA |

| Tryptophan | Indole | tert-Butyloxycarbonyl | Boc | TFA |

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key experimental steps in Fmoc-based SPPS.

Resin Swelling and Preparation

Objective: To prepare the solid support for peptide synthesis by swelling it in an appropriate solvent.

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

-

Add a sufficient volume of DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF using a filter.

-

Wash the resin three times with DMF to remove any impurities.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide to allow for the coupling of the next amino acid.

Protocol:

-

To the swelled and washed resin, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for a specified time, typically in two stages: a first treatment of 1-2 minutes followed by a second treatment of 5-10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling